N-({N'-[(1Z)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide
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Overview
Description
N-({N’-[(1Z)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide is a complex organic compound that features a unique structure combining a pyridine ring, a hydrazinecarbonyl group, and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(1Z)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative.
Hydrazinecarbonyl Introduction:
Adamantane Carboxamide Formation: Finally, the adamantane moiety is introduced through a coupling reaction with adamantane-1-carboxylic acid, using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(1Z)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-({N’-[(1Z)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The adamantane moiety imparts rigidity and stability, making the compound useful in the design of novel materials with specific mechanical or thermal properties.
Biological Studies: The compound can be used as a probe to study biological pathways involving pyridine derivatives and hydrazinecarbonyl groups.
Mechanism of Action
The mechanism of action of N-({N’-[(1Z)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the hydrazinecarbonyl group can form hydrogen bonds with active site residues . The adamantane moiety provides steric bulk, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the adamantane moiety.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but differ in the presence of the imidazo ring and bromine substituent.
Uniqueness
N-({N’-[(1Z)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide is unique due to the combination of the pyridine ring, hydrazinecarbonyl group, and adamantane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-oxo-2-[(2Z)-2-(pyridin-2-ylmethylidene)hydrazinyl]ethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-17(23-22-11-16-3-1-2-4-20-16)12-21-18(25)19-8-13-5-14(9-19)7-15(6-13)10-19/h1-4,11,13-15H,5-10,12H2,(H,21,25)(H,23,24)/b22-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUNRILDTLCBBG-JJFYIABZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)NN=CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)N/N=C\C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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